Formamidine

Overview

Description

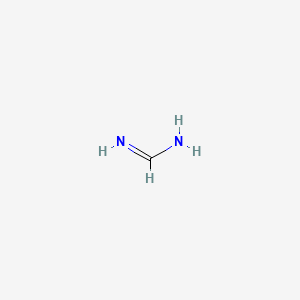

Formamidine (CH(NH₂)₂) is the simplest amidine compound, characterized by a central carbon atom bonded to two amino groups and an imino group. This compound derivatives are synthesized via reactions of secondary amines with ethyl formimidate, cyanamide, or similar reagents, as demonstrated in early patents and studies . Key applications include its use as a precursor for heterocyclic compounds (e.g., pyrimidines and pteridines) , intermediates in drug synthesis (e.g., antiviral and antifungal agents) , and active components in agrochemicals like the acaricide chlordimeform .

This compound’s unique reactivity arises from its planar amidine group, which allows for resonance stabilization and participation in cyclization reactions. Its hydrochloride (CH(NH₂)₂·HCl) and acetate (CH(NH₂)₂·CH₃COOH) salts are widely used in research and industry, with melting points of 84–87°C and ~158°C (decomposition), respectively .

Scientific Research Applications

Agricultural Applications

Pesticides and Insecticides

Formamidines are primarily used in agriculture as pesticides and insecticides. Notably, compounds like chlordimeform have been employed to control insect and acarine pest species.

- Mechanism of Action : Formamidines operate through a unique biochemical mechanism distinct from other insecticides. They primarily interact with octopamine receptors in pests, leading to behavioral changes and neuromuscular transmission blockage .

- Synergistic Effects : Research has demonstrated that formamidines can synergize the effects of other insecticides. For instance, studies indicated that chlordimeform enhanced the lethality of imidacloprid and certain pyrethroids .

| Insecticide Type | Synergism with this compound | Time Frame |

|---|---|---|

| Imidacloprid | Yes | 24-72 hours |

| Deltamethrin | Yes | 24-72 hours |

| Fenvalerate | Yes | 24-72 hours |

| Thiamethoxam | Yes (after 48 hours) | 48-72 hours |

Pharmaceutical Applications

Active Pharmaceutical Ingredients

Formamidines are utilized as intermediates in the synthesis of various active pharmaceutical ingredients due to their strong antibacterial, antifungal, and antiviral properties .

- Synthesis of Heterocycles : They serve as condensing agents for the preparation of heterocyclic compounds such as pyrimidines and imidazoles, which are pivotal in drug development .

- Case Study : A significant study highlighted the use of this compound acetate in developing new antiviral agents. The compound's ability to enhance the efficacy of existing drugs was noted, showcasing its potential in treating viral infections .

Material Science Applications

Perovskite Solar Cells

Recent advancements have explored the use of formamidines in material science, particularly in perovskite solar cells.

- This compound Lead Iodide (FAPbI3) : This compound has emerged as a promising material due to its low bandgap and high efficiency in photovoltaic applications. Studies indicate that doping FAPbI3 with this compound formate enhances its crystallinity and photoelectric properties .

| Parameter | Control Device | FAPbI3 with this compound Formate |

|---|---|---|

| Power Conversion Efficiency (PCE) | X% | Y% |

| Crystallinity | Standard | Enhanced |

Chemical Reactions Analysis

Condensation Reactions

Formamidine acetate is traditionally synthesized via condensation of ethyl orthoformate with ammonium chloride in ethanol :

Reaction:

Conditions:

Dynamic Covalent Chemistry: Amine Exchange

Formamidines exhibit dynamic covalent behavior, enabling reversible amine exchange under mild conditions .

| Substrate | Conditions | Outcome | Reference |

|---|---|---|---|

| Aliphatic this compound | 1 eq. Benzoic Acid, RT | Amine exchange via protonation | |

| Aromatic this compound | No acid, 60°C | Spontaneous exchange in polar solvents |

Mechanism:

The exchange proceeds through a tautomerization process, where the imine nitrogen acts as a nucleophile, facilitating transamination (Figure 1) .

Hydrogen Bonding with Carboxylic Acids

Formamidines form strong hydrogen bonds with carboxylic acids, stabilizing supramolecular assemblies .

Interaction Strength:

-

Binding Constant (K): 10²–10³ M⁻¹ (measured via ¹H NMR titration) .

Applications: -

Design of dynamic materials (e.g., self-healing polymers).

Hydrolysis and Hydrogenolysis

Formamidines undergo hydrolysis to yield primary amines or urea derivatives, depending on conditions .

Acidic Hydrolysis

Reaction:

Conditions:

Hydrogenolysis

Reaction:

Conditions:

Metabolic Activation in Pesticides

This compound-based pesticides like chlordimeform undergo N-demethylation in vivo, forming toxic metabolites .

Reaction:

Key Findings:

-

Bioactivation is species-dependent (e.g., significant in cattle ticks but negligible in mice) .

-

Metabolites exhibit excitatory-repellent effects and chemosterilant activity .

Redox Reactions

Formamidines participate in electrochemical reductions and oxidations, enabling applications in green chemistry .

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Cathodic Reduction | -1.2 V vs. Ag/AgCl, H₂SO₄ | This compound Acetate | >90% | |

| Oxidative Degradation | O₂, UV light | NH₃, CO₂ |

Q & A

Basic Research Questions

Q. What established synthesis protocols exist for formamidine acetate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis of this compound acetate typically involves reacting triethoxymethane with glacial acetic acid under ammonia gas flow. Key variables include reaction temperature (maintained at 0–5°C to minimize decomposition), stoichiometric ratios (e.g., 1:1 molar ratio of triethoxymethane to acetic acid), and controlled gas introduction rates. Post-synthesis, recrystallization in ethanol improves purity. Yield optimization requires monitoring crystallization onset (20–30 minutes) and avoiding hygroscopic conditions .

Q. Which analytical techniques are critical for characterizing this compound derivatives, and how should purity parameters be prioritized?

- Methodological Answer : Prioritize nuclear magnetic resonance (NMR) for structural confirmation (e.g., NH and CH₂ peaks in H NMR) and high-performance liquid chromatography (HPLC) for purity assessment (>99%). Thermogravimetric analysis (TGA) evaluates thermal stability, while Karl Fischer titration quantifies water content (<0.2%). Purity thresholds should align with application-specific requirements (e.g., catalytic studies demand >99% purity to minimize side reactions) .

Q. How does pH influence the stability of this compound-based compounds in aqueous solutions?

- Methodological Answer : Conduct controlled degradation studies by preparing buffered solutions across a pH range (e.g., 3–10) and monitoring decomposition via UV-Vis spectroscopy or mass spectrometry. This compound acetate degrades rapidly under alkaline conditions due to hydrolysis, whereas acidic conditions (pH <5) enhance stability. Include kinetic modeling (e.g., first-order decay constants) to predict shelf life .

Advanced Research Questions

Q. How can contradictions in reported thermodynamic properties (e.g., melting points) of this compound derivatives be resolved?

- Methodological Answer : Perform systematic literature reviews to identify variables causing discrepancies (e.g., impurities, measurement techniques). Replicate studies using differential scanning calorimetry (DSC) with standardized heating rates (e.g., 10°C/min) and controlled atmospheres (e.g., nitrogen purge). Publish raw data (enthalpy curves, onset temperatures) to enable cross-validation .

Q. What computational frameworks predict this compound’s reactivity in novel synthetic pathways?

- Methodological Answer : Density functional theory (DFT) models (e.g., B3LYP/6-31G*) can simulate transition states in this compound-mediated reactions, such as cycloadditions. Molecular dynamics (MD) simulations assess solvent effects (e.g., polar aprotic solvents stabilize zwitterionic intermediates). Validate predictions with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy) .

Q. How should researchers design experiments to investigate this compound’s catalytic mechanisms in heterocyclic synthesis?

- Methodological Answer : Use isotopic labeling (e.g., N-formamidine) to track nitrogen incorporation in products. Pair kinetic isotope effect (KIE) studies with in-situ infrared (IR) spectroscopy to identify rate-determining steps. Compare turnover frequencies (TOF) under varying catalyst loadings and temperatures to distinguish between homogeneous and heterogeneous pathways .

Q. Data Analysis & Reporting

Q. What statistical methods are appropriate for analyzing contradictory bioactivity data in this compound studies?

- Methodological Answer : Apply meta-analysis tools (e.g., RevMan) to aggregate data from independent studies, weighting results by sample size and confidence intervals. Use Bland-Altman plots to assess inter-laboratory variability. For in-vitro assays, report IC values with standard deviations from triplicate experiments .

Q. How should raw data from this compound stability studies be curated for reproducibility?

- Methodological Answer : Include time-stamped environmental conditions (temperature, humidity) and instrument calibration logs in supplementary files. For HPLC chromatograms, provide retention times, column specifications, and mobile phase compositions. Use FAIR (Findable, Accessible, Interoperable, Reusable) data principles for public repositories .

Q. Ethical & Environmental Considerations

Q. What protocols ensure safe disposal of this compound derivatives after experiments?

- Methodological Answer : Segregate waste by chemical class (e.g., halogenated vs. non-halogenated) and store in labeled, airtight containers. Collaborate with certified waste management firms to neutralize reactive groups (e.g., hydrolysis of amidine residues under acidic conditions). Document disposal methods in compliance with REACH regulations .

Comparison with Similar Compounds

Structural and Chemical Properties

Formamidine belongs to the amidine class, which includes compounds like acetamidine (CH₃C(NH₂)₂) and guanidine (HN=C(NH₂)₂). Key structural and thermodynamic comparisons are summarized below:

- Reactivity Differences : this compound’s smaller size and lack of alkyl substituents make it more reactive than acetamidine in cyclization reactions . Guanidine, with its higher basicity, is preferred in proton-transfer reactions but less effective in forming stable lithiated intermediates .

- Stability : this compound decomposes into HCN and NH₃ under thermal stress, with gas-phase activation energy of 259.1 kJ/mol . Substituted derivatives like chlordimeform exhibit greater hydrolytic stability due to aromatic Cl groups .

Data Tables

Table 1. Physical Properties of this compound and Derivatives

Preparation Methods

Classical Synthesis Methods

Pinner’s Method: Hydrogen Cyanide-Based Synthesis

The classical approach to formamidine, pioneered by Pinner in the late 19th century, involves the reaction of hydrogen cyanide (HCN) with anhydrous ammonia under acidic conditions. This method proceeds via the formation of a formimino ether intermediate (HC(=NH)OEt), which is subsequently hydrolyzed to yield this compound hydrochloride . While effective, this method faces critical limitations:

-

Hazardous Reagents : HCN is highly toxic, requiring stringent safety measures.

-

Deliquescence : this compound hydrochloride is extremely hygroscopic, complicating storage and handling .

-

Low Yields : Side reactions, such as the formation of triacetylamino methane (VI), reduce yields to ≤60% .

Bredereck’s Modification: Formamide and Dimethyl Sulfate

Bredereck et al. developed an alternative route using formamide (HCONH2) and dimethyl sulfate ((CH3O)2SO2) to generate this compound methyl sulfate . Although this method avoids HCN, it introduces new challenges:

-

Methylation Side Reactions : Dimethyl sulfate’s strong methylating propensity leads to undesired byproducts.

-

Salt Liberation : Liberating free this compound from the methyl sulfate salt requires additional steps, diminishing practicality .

Modern Synthetic Approaches

Ethyl Orthoformate and Ammonium Acetate

A 2022 protocol optimized the reaction of ethyl orthoformate (HC(OEt)3) with ammonium acetate (CH3COONH4) under reflux conditions . Key advantages include:

-

High Yield : 84% isolated yield of this compound acetate.

-

Simplified Purification : The product precipitates directly, avoiding chromatographic separation.

-

Safety : Eliminates toxic HCN and deliquescent hydrochloride salts .

Mechanistic Insights :

-

Orthoester Activation : Ethyl orthoformate reacts with acetic acid (from ammonium acetate decomposition) to form CH3COOCH(OEt)2 .

-

Ammonolysis : Ammonia nucleophiles attack the electrophilic carbon, releasing ethanol and forming HC(=NH)OEt .

-

Acid-Mediated Cyclization : Acetic acid catalyzes the final cyclization to this compound acetate .

Limitations :

-

Requires stoichiometric acetic acid, complicating neutralization.

-

Trace ammonium acetate contamination necessitates recrystallization .

In Situ Generation Using HMDS and DMF

A 2024 study demonstrated this compound synthesis via in situ generation of N,N-dimethylformimidamide (Intermediate A) using HMDS and dimethylformamide (DMF) . This method enables one-pot enaminone formation, critical for synthesizing 4-acyl-1,2,3-triazoles:

Optimized Conditions :

-

Catalyst : Pyridinium p-toluenesulfonate (PPTS, 10 mol%).

-

Temperature : 120°C.

-

Solvent : Solvent-free.

Advantages :

-

Atom Economy : DMF serves as both carbon and nitrogen source.

-

Scalability : Gram-scale synthesis achieved without yield loss .

Mechanism :

-

HMDS Activation : HMDS deprotonates DMF, generating a reactive formimidamide species.

-

Enaminone Formation : PPTS catalyzes tautomerization to enaminone intermediates.

-

[3+2] Cycloaddition : Reaction with aryl azides yields triazoles regioselectively .

Catalyst-Free Multicomponent Reaction

A 2021 breakthrough enabled this compound synthesis via a three-component reaction of amines, sulfonyl azides, and terminal ynones under ambient conditions . This method cleaves C–C bonds in ynones to furnish N-sulfonyl formamidines:

Representative Reaction :

-

Substrates : Aniline (1a), tosyl azide (2a), 1-yn-3-one (3a).

-

Conditions : Catalyst-free, solvent-free, 25°C.

Key Features :

-

Broad Scope : Tolerates electron-rich and electron-poor aryl amines.

Mechanistic Pathway :

-

Azide-Alkyne Coupling : Tosyl azide reacts with the ynone to form a ketenimine intermediate.

-

Amine Addition : Nucleophilic attack by aniline yields the sulfonyl this compound .

Comparative Analysis of Preparation Methods

Recent Advances and Applications

Pharmaceutical Intermediates

This compound acetate serves as a precursor to pyrimido[4,5-d]pyrimidines, a class of antiviral agents . Its use in enaminone synthesis also enables access to 1,2,3-triazoles, which exhibit anticancer and antimicrobial activity .

Agrochemicals

N-Sulfonyl formamidines are key intermediates in herbicides and fungicides. The catalyst-free method’s scalability (89% yield) makes it industrially viable for agrochemical production.

Radiolabeling

This compound sulfinic acid, a derivative, acts as a non-toxic reducing agent for 99mTc labeling in radiopharmaceuticals, outperforming stannous chloride in heat-sensitive applications .

Properties

CAS No. |

463-52-5 |

|---|---|

Molecular Formula |

CH4N2 |

Molecular Weight |

44.056 g/mol |

IUPAC Name |

methanimidamide |

InChI |

InChI=1S/CH4N2/c2-1-3/h1H,(H3,2,3) |

InChI Key |

PNKUSGQVOMIXLU-UHFFFAOYSA-N |

SMILES |

C(=N)N |

Canonical SMILES |

C(=N)N |

Key on ui other cas no. |

6313-33-3 |

Pictograms |

Irritant |

Related CAS |

3473-63-0 (acetate) 6313-33-3 (hydrochloride) |

Synonyms |

formamidine formamidine acetate formamidine hydrochloride formamidinium methanimidamide |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.